2-Fluoro-5-(pyrrolidin-2-yl)phenol

Medicinal Chemistry ADME Optimization Lead Optimization

SAR campaigns on 2-aryl pyrrolidine scaffolds are often confounded by the unavailability of specific positional isomers, hindering structure-activity relationship studies. 2-Fluoro-5-(pyrrolidin-2-yl)phenol (CAS 1270511-16-4) directly addresses this gap by providing a unique substitution variant (F ortho to OH; pyrrolidine meta to F) distinct from commercial analogs. - Enables precise mapping of fluorine position effects: literature Ki values for related 2-aryl pyrrolidines span 46 nM to >10,000 nM across different substitution patterns. - Chiral intermediate with a pyrrolidine C2 stereocenter, suitable for enantioselective synthesis of CNS-targeting probes. - Favorable CNS physicochemical profile (LogP 1.96, TPSA 32.26 Ų) for blood-brain barrier permeability studies.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B12963804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(pyrrolidin-2-yl)phenol
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2)F)O
InChIInChI=1S/C10H12FNO/c11-8-4-3-7(6-10(8)13)9-2-1-5-12-9/h3-4,6,9,12-13H,1-2,5H2
InChIKeyGMRFYBSAAZSXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(pyrrolidin-2-yl)phenol – Chiral Pyrrolidine Building Block


2-Fluoro-5-(pyrrolidin-2-yl)phenol (CAS 1270511-16-4) is a fluorinated aromatic heterocyclic compound with the molecular formula C10H12FNO and molecular weight of 181.21 g/mol . The compound contains a phenolic hydroxyl group at the 1-position, a fluorine atom at the 2-position, and a pyrrolidin-2-yl substituent at the 5-position of the benzene ring, with the pyrrolidine moiety introducing a stereocenter at the C2 position [1]. Calculated physicochemical parameters include a topological polar surface area (TPSA) of 32.26 Ų and a LogP of 1.9558 .

Chiral 2-arylpyrrolidine building block with C2 stereocenter for enantioselective synthesis
Ortho-fluorine and phenolic hydroxyl create a unique hydrogen-bonding and electronic profile
Suited for constructing bioactive pyrrolidine derivatives in medicinal chemistry research

2-Fluoro-5-(pyrrolidin-2-yl)phenol vs Generic Analogs


2-Fluoro-5-(pyrrolidin-2-yl)phenol occupies a structurally distinct niche within the broader class of 2-arylpyrrolidine derivatives due to its unique substitution pattern combining a fluorine atom ortho to the phenol hydroxyl with a pyrrolidine ring at the meta position. Generic substitution with simpler fluorophenyl pyrrolidines (e.g., 2-(2-fluorophenyl)pyrrolidine, CAS 72216-04-7) or positional isomers (e.g., 4-fluoro-2-(pyrrolidin-2-yl)phenol) is not scientifically equivalent. The literature on 2-aryl pyrrolidines demonstrates that aryl ring substitution patterns have dramatic effects on receptor binding affinity, with Ki values varying over 200-fold (from 46 nM to >10,000 nM) across different substitution patterns [1]. Furthermore, the fluorine atom's position significantly alters the electronic environment of the phenolic hydroxyl, affecting hydrogen-bonding capacity and molecular recognition properties [2].

  • Aryl substitution pattern shifts receptor binding affinity by >200-fold; positional isomers may not reproduce target interactions.
  • Fluorine ortho to phenol alters hydrogen-bonding capacity; simpler fluorophenyl analogs lack this electronic environment.
  • Absence of phenolic hydroxyl in generic fluorophenyl pyrrolidines removes a key H-bond donor, reducing recognition potential.

2-Fluoro-5-(pyrrolidin-2-yl)phenol: Differentiation Evidence


Ortho-Fluorine Lipophilicity Modulation

2-Fluoro-5-(pyrrolidin-2-yl)phenol exhibits a calculated LogP value of 1.9558 . While direct experimental LogP data for the non-fluorinated analog (5-(pyrrolidin-2-yl)phenol) are not available in the current literature, class-level inference from structurally related phenol derivatives indicates that introduction of a fluorine atom ortho to the phenolic hydroxyl typically increases LogP by approximately 0.3 to 0.5 log units compared to the non-fluorinated parent compound [1]. This incremental lipophilicity shift is meaningful for membrane permeability optimization while maintaining sufficient aqueous solubility for biological assays. Note that this evidence is derived from class-level physicochemical property trends rather than direct head-to-head measurement of the specific comparator.

Lipophilicity Modulation
Class-level
LogP 1.96 (calc.)
~0.3–0.5 log units higher than non-fluorinated class
Supports membrane permeability optimization review
Class inference; experimental LogP not reported
Medicinal Chemistry ADME Optimization Lead Optimization

Phenolic Hydroxyl Hydrogen-Bonding Advantage

2-Fluoro-5-(pyrrolidin-2-yl)phenol (MW = 181.21 g/mol, C10H12FNO) contains a phenolic hydroxyl group that distinguishes it structurally and functionally from simpler fluorophenyl pyrrolidines lacking this moiety, such as (2R)-2-(2-fluorophenyl)pyrrolidine (MW = 165.21 g/mol, C10H12FN) . The phenol group adds a hydrogen-bond donor (total H_Donors = 2 vs. 1 for the hydroxyl-free analog) and increases topological polar surface area (TPSA = 32.26 Ų for the target compound vs. approximately 12 Ų for fluorophenyl pyrrolidines) . This structural difference translates to a molecular weight increase of 16.0 g/mol (9.7% increase) and fundamentally alters the compound's capacity for specific hydrogen-bonding interactions with biological targets .

H-Bonding Advantage
Head-to-head
MW 181.21 vs 165.21 g/mol; H-donors 2 vs 1; TPSA 32.26 vs ~12 Ų
Phenolic hydroxyl enables distinct hydrogen-bonding interactions
Structural comparison; assay-specific validation recommended
Chemical Synthesis Molecular Recognition Pharmacophore Design

2-Aryl Pyrrolidine Anti-HIV-1 Activity

A series of thirty-one 2-aryl pyrrolidine derivatives, which share the core 2-arylpyrrolidine scaffold with 2-fluoro-5-(pyrrolidin-2-yl)phenol, were evaluated for anti-HIV-1 activity . Twelve compounds from this series demonstrated inhibition of HIV replication in primary human lymphocytes with median effective concentration (EC50) values < 20 µM [1]. Structure-activity relationship analysis within this series revealed that aryl substitution patterns significantly influence antiviral potency, with benzyloxyphenyl and isopropoxy-substituted derivatives exhibiting the highest potency . Importantly, 2-fluoro-5-(pyrrolidin-2-yl)phenol itself was not among the compounds directly tested; this evidence is provided to demonstrate the biological relevance and tractability of the 2-arylpyrrolidine chemotype to which the target compound belongs. Direct comparative activity data for 2-fluoro-5-(pyrrolidin-2-yl)phenol versus specific antiviral agents are not available in the current literature.

Anti-HIV-1 Scaffold Activity
Class-level
12/31 analogs with EC50
Target compound not directly tested
Supports scaffold tractability for antiviral research
Direct activity data for this compound not available
Antioxidant Capacity
Class-level
EC50 12.5 µM (positional isomer)
78% lipid peroxidation inhibition at 50 µM
Indicates potential antioxidant scaffold for oxidative stress research
Direct data not available; electronic effects of ortho-F may differ
Antiviral Research HIV Drug Discovery Structure-Activity Relationship

Pyrrolidine-Phenol Antioxidant Capacity

Positional isomer (S)-4-(pyrrolidin-2-yl)phenol demonstrates DPPH radical scavenging activity with an EC50 of 12.5 µM, which is comparable to the reference antioxidant α-tocopherol . The same compound achieved 78% reduction in malondialdehyde levels at 50 µM in lipid peroxidation inhibition assays . This activity is attributed to the phenolic hydroxyl group acting as a hydrogen atom donor to neutralize free radicals, a property shared by 2-fluoro-5-(pyrrolidin-2-yl)phenol by virtue of its phenolic moiety. The ortho-fluorine substituent in the target compound may modulate this activity through electronic effects on the phenol group . Direct antioxidant activity data for 2-fluoro-5-(pyrrolidin-2-yl)phenol have not been reported; this evidence represents class-level inference based on the shared phenolic functionality with the characterized positional isomer.

Antioxidant Capacity
Class-level
EC50 12.5 µM (positional isomer)
78% lipid peroxidation inhibition at 50 µM
Indicates potential antioxidant scaffold for oxidative stress research
Direct data not available; electronic effects of ortho-F may differ
Antioxidant Research Oxidative Stress Free Radical Scavenging

2-Fluoro-5-(pyrrolidin-2-yl)phenol: Application Scenarios


Chiral 2-Aryl Pyrrolidine Building Block

2-Fluoro-5-(pyrrolidin-2-yl)phenol serves as a chiral intermediate containing a stereocenter at the pyrrolidine C2 position, making it suitable for the synthesis of enantiomerically pure 2-aryl pyrrolidine derivatives . The 2-arylpyrrolidine scaffold has demonstrated validated biological activity in multiple therapeutic areas, including anti-HIV-1 research where 12 out of 31 structurally related compounds exhibited EC50 values < 20 µM in primary human lymphocytes [1]. The compound's phenolic hydroxyl group provides a synthetic handle for further derivatization (e.g., O-alkylation, esterification, or ether formation), while the fluorine atom ortho to the hydroxyl group may modulate the electronic properties of the aromatic ring for optimized target interactions .

CNS Lead Optimization: Lipophilicity and H-Bonding

With a calculated LogP of 1.9558 and TPSA of 32.26 Ų, 2-fluoro-5-(pyrrolidin-2-yl)phenol occupies a physicochemical property space that is favorable for central nervous system (CNS) drug discovery programs . The combination of moderate lipophilicity (LogP < 2) with adequate polar surface area meets key parameters associated with blood-brain barrier permeability. The presence of both a hydrogen-bond donor (phenolic OH) and a basic amine (pyrrolidine nitrogen) provides dual pharmacophoric elements for engaging CNS targets such as neurotransmitter receptors or enzymes. SAR studies on structurally related 2-phenyl pyrrolidines demonstrate that aryl ring substitution dramatically affects neuronal nicotinic acetylcholine receptor binding affinity, with Ki values spanning 46 nM to >10,000 nM across different substitution patterns [1], underscoring the value of exploring specific substitution patterns like that found in 2-fluoro-5-(pyrrolidin-2-yl)phenol.

Oxidative Stress Probe and PROTAC Scaffold

The phenolic hydroxyl group of 2-fluoro-5-(pyrrolidin-2-yl)phenol confers potential antioxidant properties, as evidenced by the DPPH radical scavenging activity (EC50 = 12.5 µM) observed for the positional isomer (S)-4-(pyrrolidin-2-yl)phenol, which is comparable to the reference antioxidant α-tocopherol . This property, combined with the pyrrolidine ring's capacity to serve as an E3 ligase recognition element in PROTAC (PROteolysis TArgeting Chimera) design [1], makes this compound a versatile building block for constructing bifunctional molecules. The ortho-fluorine substituent may further influence the electronic characteristics of the phenol group, potentially modulating radical scavenging kinetics and hydrogen-bonding interactions with biological targets.

Fluorine Position-Activity SAR Studies

2-Fluoro-5-(pyrrolidin-2-yl)phenol presents a specific substitution pattern (fluorine at ortho to phenol, pyrrolidine at meta to fluorine) that is distinct from commercially available analogs such as 4-fluoro-2-(pyrrolidin-2-yl)phenol and the hydroxyl-free 2-(fluorophenyl)pyrrolidine series [1]. Systematic comparative evaluation of these positional isomers and structural analogs in target-specific assays would enable quantitative mapping of how fluorine position and phenol presence affect binding affinity, functional activity, and metabolic stability. The well-documented sensitivity of 2-aryl pyrrolidine pharmacology to aryl substitution patterns (Ki ranging 46 to >10,000 nM for nAChR ligands) underscores the scientific value of procuring this specific substitution variant for rigorous SAR campaigns.

Application
Selection Property
Validation Focus
Chiral 2-arylpyrrolidine synthesis
Chiral intermediate with phenolic handle and fluorine modulation
Enantiomeric purity and derivatization efficiency assessment
CNS research programs
Physicochemical profile supporting BBB permeability studies
Permeability model validation and receptor binding assays
Oxidative stress probe design
Phenolic antioxidant capacity and pyrrolidine E3 ligase recognition element
Radical scavenging assay validation and PROTAC complex formation
Fluorine SAR studies
Defined ortho-F, meta-pyrrolidine substitution vs positional isomers
Comparative binding affinity and functional activity panel
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